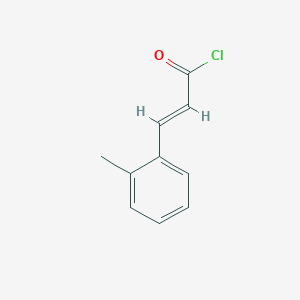

(e)-3-o-Tolylacryloyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

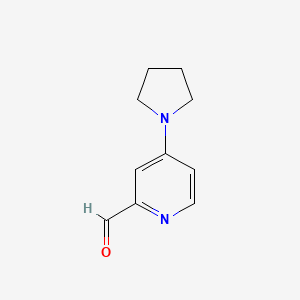

E-3-o-Tolylacryloyl chloride (ETAC) is an organic compound belonging to the class of acrylate esters. It is a versatile reagent used in a wide range of synthetic reactions and in the preparation of a variety of compounds. ETAC is a colorless liquid with a boiling point of about 110°C and a melting point of about -20°C. It is soluble in many organic solvents and is stable in air.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Methacryloyl chloride, closely related to the structure of (e)-3-o-Tolylacryloyl chloride, has been widely used in the synthesis of bioabsorbable networks from methacrylate-endcapped polyesters. These networks, derived from low-molecular-weight poly(e-caprolactone) and poly(d,l-lactide), show potential in various biomedical applications due to their biodegradability and substantial network formation. The polymerization processes involve copolymerization with various monomers, illustrating the versatility of methacryloyl chloride in forming complex polymeric structures (Storey et al., 1993).

Photoinitiated Crosslinked Networks

Photoinitiated crosslinked degradable copolymer networks, synthesized from oligomers initiated by diethylene glycol and later esterified with methacryloyl chloride, demonstrate the utility of methacryloyl chloride in creating materials for tissue engineering. The networks, composed of lactic and/or caproic acid repeat units, can be hydrolyzed under physiological conditions, making them suitable for various medical applications (Davis et al., 2003).

Ionic Liquid Brushes

Poly(1-ethyl 3-(2-methacryloyloxy ethyl) imidazolium chloride) brushes, synthesized using surface-initiated atom transfer radical polymerization, exemplify the use of methacryloyl chloride in creating functional materials. These brushes can modulate interfacial resistance through conformational changes triggered by external electrolytes and solvents, highlighting the potential of methacryloyl chloride in advanced material applications (Yu et al., 2007).

Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs), utilizing acryloyl chloride for grafting double bonds on Fe3O4 nanoparticles, demonstrate the chemical versatility of acryloyl chloride derivatives. These MIPs showcase high adsorption capacity and selectivity for target molecules, indicating the potential of (e)-3-o-Tolylacryloyl chloride in analytical and separation technologies (Gao et al., 2016).

Eigenschaften

IUPAC Name |

(E)-3-(2-methylphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMYAVWQKWXKOM-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420708 |

Source

|

| Record name | (e)-3-o-tolylacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(e)-3-o-Tolylacryloyl chloride | |

CAS RN |

83612-52-6, 15873-40-2 |

Source

|

| Record name | (e)-3-o-tolylacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15873-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)

![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)

![3-[(2-Fluorophenyl)thio]propanoic acid](/img/structure/B1353648.png)